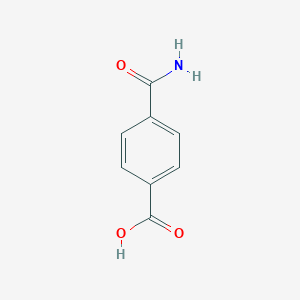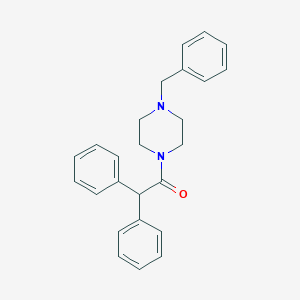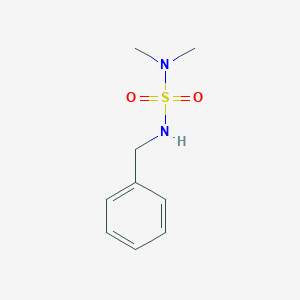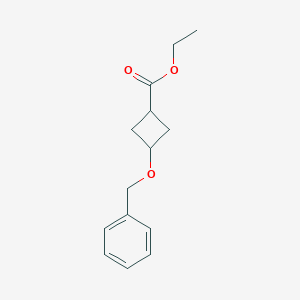
テレフタル酸モノアミド
概要
説明
4-Carbamoylbenzoic acid, also known as 4-aminocarbonylbenzoic acid, is a dicarboxylic acid monoamide . It has a molecular weight of 165.15 and its molecular formula is C8H7NO3 .
Molecular Structure Analysis
The InChI code for 4-Carbamoylbenzoic acid is1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) . This compound is a structural derivative of terephthalic acid . Physical and Chemical Properties Analysis
4-Carbamoylbenzoic acid is a solid at room temperature . It has a boiling point of over 330°C . The compound has a density of 1.4±0.1 g/cm3 and a molar volume of 120.7±3.0 cm3 . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
金属有機構造体(MOF)
テレフタル酸モノアミドは、金属有機構造体(MOF)の合成に使用されます。 ある研究では、チタン(Ti)およびニッケル(Ni)MOFがテレフタル酸を配位子として用いて合成されました . これらのMOFは吸着特性を持ち、触媒プロセスで電子交換を引き起こす可能性があります .
触媒
MOFにおけるチタンまたはニッケル金属の組み合わせは、触媒プロセスで電子交換を引き起こす可能性のある配位子を形成します . TiおよびNi酸化物ナノ粒子は、配位子を形成する主な要素である多孔質炭素に分散およびカプセル化されていることがわかります .
廃水処理
テレフタル酸を使用して合成されたMOFは、廃水のろ過および処理システムに適用できます。 これらは、研究機器または病院や研究所で使用される医療機器の洗浄結果からウイルスやバクテリアを除去するのに役立ちます .
生物医学用途
テレフタル酸モノアミドは、生物医学用途に使用できます。 たとえば、MOFは生物医学で使用されてきました .
化学工業
テレフタル酸モノアミドは、化学サプライヤーから購入できます。これは、さまざまな化学反応やプロセスで使用されていることを示しています .
生物学研究
テレフタル酸モノアミドは、生物学研究で使用されます。 たとえば、細胞はテレフタル酸モノアミドの存在下で培養されました .
Safety and Hazards
作用機序
Terephthalic acid monoamide, also known as 4-Carbamoylbenzoic acid, is a chemical compound with the formula C8H7NO3 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
Terephthalic acid monoamide may be involved in the degradation of polyethylene terephthalate (PET), a common plastic . Enzymes from certain microbial species can degrade PET into terephthalic acid, which can then be further broken down . .
Pharmacokinetics
Terephthalic acid monoamide has high gastrointestinal absorption, indicating that it can be readily absorbed into the body when ingested . Its water solubility ranges from 0.378 mg/ml to 7.34 mg/ml, indicating that it can dissolve in bodily fluids .
Result of Action
Given its potential role in pet degradation, it may contribute to the breakdown of this plastic in the environment .
Action Environment
The action, efficacy, and stability of Terephthalic acid monoamide can be influenced by various environmental factors. For instance, its solubility can affect its distribution in the environment and its availability to interact with its targets . Additionally, its stability under different environmental conditions can influence its longevity and potential effects.
生化学分析
Biochemical Properties
Terephthalic acid monoamide is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Terephthalic acid monoamide can be utilized by a microbial consortium in the first 48 hours of exposure
Cellular Effects
The effects of Terephthalic acid monoamide on various types of cells and cellular processes are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Terephthalic acid monoamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
Terephthalic acid monoamide is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, Terephthalic acid monoamide is converted into protocatechuic acid via a pathway encoded by the tphABC operon .
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-carbamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHSCWJIDIKGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333441 | |
| Record name | 4-Carbamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-43-0 | |
| Record name | 4-(Aminocarbonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6051-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carbamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carbamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the carbamoyl group in 4-Carbamoylbenzoic acid?
A1: The carbamoyl group in 4-Carbamoylbenzoic acid plays a crucial role in its hydrogen bonding capabilities. [] In the crystal structure, molecules of this compound are linked together through hydrogen-bond dimerization of the amido group within the carbamoyl moiety. This dimerization, along with a chain of hydrogen bonds involving 2-propanol and the carboxyl group, contributes to the compound's crystal packing and potential interactions with biological targets. You can explore the crystallographic details further in the study by [] "3,5-Dibromo-4-carbamoylbenzoic acid 2-propanol monosolvate".
Q2: Can microorganisms utilize 4-Carbamoylbenzoic acid as a carbon and nitrogen source?
A2: Yes, research indicates that microbial communities can utilize chemically deconstructed polyethylene terephthalate (DCPET), which contains 4-Carbamoylbenzoic acid (Terephthalic acid monoamide), as a source of both carbon and nitrogen. [] The study by [] "Versatile microbial communities rapidly assimilate ammonium hydroxide-treated plastic waste" demonstrated that microbial consortia effectively degraded DCPET in water, even without additional nutrients. This finding highlights the potential of these microorganisms in bioremediation strategies for plastic waste.
Q3: Has 4-Carbamoylbenzoic acid been investigated for its interactions with enzymes?
A3: Yes, 4-Carbamoylbenzoic acid has been identified as a ligand in a crystal structure complex with cAMP-dependent protein kinase A (CHO PKA). [] While the specific details of this interaction and its downstream effects are not elaborated upon in the provided abstract, this finding suggests that 4-Carbamoylbenzoic acid might possess biological activity through modulating enzyme activity. Further investigation into this interaction could be valuable for understanding its potential therapeutic applications.
Q4: Are there any studies exploring the binding of 4-Carbamoylbenzoic acid to enzymes involved in crucial metabolic pathways?
A4: While the provided abstracts don't delve into specific metabolic pathways, one study demonstrates the binding of a 4-Carbamoylbenzoic acid derivative to TS-DHFR from Cryptosporidium hominis. [] This enzyme, thymidylate synthase-dihydrofolate reductase, plays a vital role in nucleotide biosynthesis, making it a crucial target for anti-parasitic drug development. Although the study focuses on a derivative rather than 4-Carbamoylbenzoic acid itself, it underscores the potential of this compound and its structural analogs for modulating essential metabolic pathways.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)






